molecular formula C28H30N2O5 B557119 Boc-Asn(Trt)-OH CAS No. 132388-68-2

Boc-Asn(Trt)-OH

Cat. No. B557119
M. Wt: 474.5 g/mol
InChI Key: PYGOCFDOBSXROC-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Asn(Trt)-OH” is a derivative of the amino acid asparagine . It is often used in research and development . The “Boc” in its name refers to a tert-butyloxycarbonyl protective group, which is commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of “Boc-Asn(Trt)-OH” involves the coupling of known protected chitobiose units to the anhydride of the Boc-Asp derivative . This process is typically carried out using a peptide synthesizer with the Boc/HOBt/DCC protocol .

Scientific Research Applications

  • Boc-Asn(Trt)-OH is highly soluble in dichloromethane (CH2Cl2) and can be efficiently coupled in solid-phase peptide synthesis. It has been used in synthesizing specific peptides without significant loss of the trityl group during standard deprotection processes (Carey Ri et al., 2009).

  • The derivatives of Boc-Asn(Trt)-OH, such as Boc-Asn(Trt)-OPfp, have been utilized in the synthesis of complex peptides. These peptides have applications in various fields, including the development of pharmaceuticals and the study of biological processes (R. I. Carey et al., 1996).

  • Boc-Asn(Trt)-OH is used in the preparation of S-Trt Cys, a precursor for the synthesis of protected NMe-Cys, which has applications in creating a range of S-protected derivatives. This methodology has broadened the scope of peptide synthesis (E. Marcucci et al., 2008).

  • It is involved in the derivatization of DL-amino acids for separation by liquid chromatography, highlighting its role in analytical chemistry and purification processes (H. Brückner & M. Lüpke, 1995).

  • Boc-Asn(Trt)-OH is also used in the synthesis of peptides with biomedical relevance, such as those involved in Alzheimer's disease research. Its use in solid-phase peptide synthesis (SPPS) demonstrates its critical role in advancing medical research (G. Shapiro et al., 1996).

Safety And Hazards

“Boc-Asn(Trt)-OH” is intended for R&D use only and is not recommended for medicinal or household use . In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, and rinsing with water if ingested .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGOCFDOBSXROC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464258
Record name Boc-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asn(Trt)-OH

CAS RN

132388-68-2
Record name Boc-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
L Biondi, F Filira, M Gobbo… - Journal of Peptide …, 2002 - Wiley Online Library
Stepwise solution syntheses of the homo‐oligomers Boc‐(Asn) n ‐NHCH 3 (n = 1–5; I 1–5 ), Boc‐{[GlcNAc(Ac) 3 β]Asn} n ‐NHCH 3 (n = 1–8; II 1–8 ), and Boc‐[(GlcNAcβ)Asn] n ‐NHCH …
Number of citations: 14 onlinelibrary.wiley.com
T Opatz, RMJ Liskamp - Journal of Combinatorial Chemistry, 2002 - ACS Publications
A novel selectively deprotectable triazacyclophane scaffold was used for the design and split−mix synthesis of two libraries of solid-phase bound tripodal synthetic receptors possessing …
Number of citations: 37 pubs.acs.org
J Huang, H Chen, T Li - Journal of Chromatography A, 2006 - Elsevier
Several new stationary phases were prepared to study the structure–activity relationship of the chiral resolution of racemic 1,1′-bi-2-naphthol with a modified dipeptide Asn-Asn …
Number of citations: 2 www.sciencedirect.com
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com
S Knauer, N Koch, C Uth, R Meusinger… - Angewandte Chemie …, 2020 - Wiley Online Library
The growing interest in synthetic peptides has prompted the development of viable methods for their sustainable production. Currently, large amounts of toxic solvents are required for …
Number of citations: 27 onlinelibrary.wiley.com
AA Profit, V Felsen, J Chinwong… - Proteins: Structure …, 2013 - Wiley Online Library
The role aromatic amino acids play in the formation of amyloid is a subject of controversy. In an effort to clarify the contribution of aromaticity to the self‐assembly of human islet amyloid …
Number of citations: 44 onlinelibrary.wiley.com
Z Wang, N Forelli, Y Hernandez, M Ternei… - Nature …, 2022 - nature.com
In natural product discovery programs, the power of synthetic chemistry is often leveraged for the total synthesis and diversification of characterized metabolites. The synthesis of …
Number of citations: 10 www.nature.com
D Deluca, G Woehlke, L Moroder - Journal of Peptide Science …, 2003 - Wiley Online Library
The Y362K mutation in the neck domain of conventional kinesin from Neurospora crassa provokes a significant reduction of the rate of movement along microtubules. Since the α‐…
Number of citations: 9 onlinelibrary.wiley.com
JP Tam, JC Spetzler - Current Protocols in Protein Science, 1999 - Wiley Online Library
The use of peptides to mimic a portion of a protein structure is a challenging and powerful tool in the discovery of new drugs. In native proteins, discontinuous bioactive peptide surfaces …
F Liu, KM Worthy, L Bindu, A Giubellino… - Organic & …, 2007 - pubs.rsc.org
A family of previously reported ring-closing metathesis (RCM)-derived macrocycles that exhibit potent Grb2 SH2 domain-binding affinity is characterized by stereoselectively-introduced …
Number of citations: 10 pubs.rsc.org

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